molecular formula C18H14FNO4 B447594 (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B447594
M. Wt: 327.3g/mol
InChI Key: QPHBWJIVQXJWBM-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a methoxylated phenyl group and a fluorophenyl group, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced dihydro compounds, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new therapeutic agents. Its potential to inhibit specific enzymes or receptors makes it a candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioactivity compared to other similar compounds. Additionally, the methoxylated phenyl group contributes to its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3g/mol

IUPAC Name

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C18H14FNO4/c1-22-15-5-3-4-12(16(15)23-2)10-14-18(21)24-17(20-14)11-6-8-13(19)9-7-11/h3-10H,1-2H3/b14-10-

InChI Key

QPHBWJIVQXJWBM-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F

SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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